REACTION_SMILES
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[C:3](#[N:4])[c:5]1[cH:6][c:7]([NH:11][CH:12]([C:13](=[O:14])[O:15][CH3:16])[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:8][cH:9][cH:10]1.[CH3:23][OH:24].[Na+:2].[OH-:1]>>[C:3](#[N:4])[c:5]1[cH:6][c:7]([NH:11][CH:12]([C:13](=[O:14])[OH:15])[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:8][cH:9][cH:10]1
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Name
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COC(=O)C(Nc1cccc(C#N)c1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(Nc1cccc(C#N)c1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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N#Cc1cccc(NC(C(=O)O)c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |